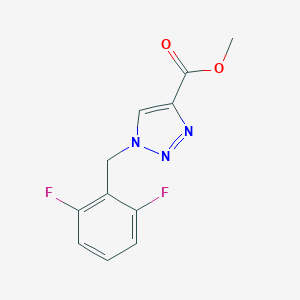

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

Overview

Description

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

The primary target of CGP-47292 methyl ester is the human gonadotropin-releasing hormone (GnRH) receptor . This receptor plays a crucial role in the regulation of reproduction.

Mode of Action

CGP-47292 methyl ester acts as an antagonist of the GnRH receptor . It binds to the receptor and inhibits its function, thereby blocking the effects of GnRH. This results in the suppression of the release of gonadotropins, hormones that stimulate the gonads (ovaries and testes) to produce sex hormones.

Biochemical Pathways

The action of CGP-47292 methyl ester on the GnRH receptor affects the hypothalamic-pituitary-gonadal axis , a hormonal system that plays a key role in reproduction . By blocking the GnRH receptor, CGP-47292 methyl ester disrupts the normal signaling pathway, leading to a decrease in the production of sex hormones.

Pharmacokinetics

CGP-47292 methyl ester is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1 , to a carboxylic acid derivative . This metabolite, along with a few minor additional metabolites detected in urine, which appeared to be acyl-glucuronides of CGP 47292, are inactive . The rate of absorption of CGP-47292 methyl ester is slow and the extent of absorption decreases as dose increases .

Result of Action

The molecular and cellular effects of CGP-47292 methyl ester’s action include the suppression of the plasma luteinizing hormone levels . This leads to a decrease in the production of sex hormones, which can have various effects depending on the context, such as the treatment of hormone-dependent diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

-

Step 1: Formation of the Triazole Ring

Reactants: Sodium azide, 2,6-difluorobenzyl bromide, and an alkyne.

Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) with a copper(I) catalyst.

-

Step 2: Esterification

Reactants: The resulting triazole is then esterified using methyl chloroformate.

Conditions: This step is usually performed in the presence of a base such as triethylamine at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

- Methyl 1-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

- Methyl 1-(2,6-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylate

- Methyl 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylate

Comparison: Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the difluorobenzyl group, which imparts specific electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds that may have different substituents on the benzyl or triazole rings.

Biological Activity

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 217448-86-7) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-fluorobenzyl azide with methyl propiolate. This method has been documented to yield high purity products suitable for further biological testing .

Anticonvulsant Properties

This compound is an intermediate in the synthesis of rufinamide, an anticonvulsant medication. Rufinamide has been shown to be effective in treating epilepsy by modulating sodium channels . The presence of the triazole moiety is believed to enhance the anticonvulsant activity compared to other compounds lacking this functional group.

Structure-Activity Relationships (SAR)

The biological activity of triazole derivatives is often influenced by their structural modifications. For instance:

- Substituents on the Benzene Ring : The presence and position of electron-withdrawing or electron-donating groups on the benzene ring can significantly affect the compound's inhibitory activity against enzymes like butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) .

- Triazole Ring Modifications : Variations in substituents on the triazole ring itself have also been shown to alter biological activity. Compounds with specific substitutions have been identified as potent inhibitors in various biochemical assays .

Case Study 1: Rufinamide Synthesis

In a study focused on the synthesis of rufinamide from this compound, researchers highlighted the efficiency of this compound as a precursor. The synthetic route was optimized to maximize yield and purity while minimizing by-products .

Case Study 2: Antimicrobial Testing

Another investigation involved testing various triazole derivatives against fungal strains using serial dilution methods to determine Minimum Inhibitory Concentrations (MIC). Although this compound was not directly tested in this study, related compounds showed promising antifungal activity that warrants further exploration .

Properties

IUPAC Name |

methyl 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O2/c1-18-11(17)10-6-16(15-14-10)5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEURJOWGBWEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176142 | |

| Record name | CGP-47292 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217448-86-7 | |

| Record name | Methyl 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217448-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CGP-47292 methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217448867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-47292 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-47292 METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K1724ZSGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.